1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

Peptide conformation cis/trans isomerization NMR spectroscopy

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, also known as N-Boc-azetidine-2-carboxylic acid, Boc-Aze-OH, or azetidine-1,2-dicarboxylic acid 1-tert-butyl ester, is a conformationally constrained, N-protected cyclic amino acid building block with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol. It belongs to the azetidine class of four-membered nitrogen heterocycles and serves as a lower homologue of proline, distinguished by its four-atom ring rather than proline's five-atom pyrrolidine ring.

Molecular Formula C9H14NO4-
Molecular Weight 200.21 g/mol
Cat. No. B12363964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Molecular FormulaC9H14NO4-
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=O)[O-]
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1
InChIKeyJWJVSDZKYYXDDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester (Boc-Aze-OH): Core Identity and Procurement Baseline for the Four-Membered Ring Proline Analog


1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, also known as N-Boc-azetidine-2-carboxylic acid, Boc-Aze-OH, or azetidine-1,2-dicarboxylic acid 1-tert-butyl ester, is a conformationally constrained, N-protected cyclic amino acid building block with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It belongs to the azetidine class of four-membered nitrogen heterocycles and serves as a lower homologue of proline, distinguished by its four-atom ring rather than proline's five-atom pyrrolidine ring [1]. The compound is available in racemic (CAS 159749-28-7), (S)-enantiomer (CAS 51077-14-6), and (R)-enantiomer (CAS 228857-58-7) forms, with commercial purities typically ≥97–98% and a melting point range of 105–110 °C . Its primary utility lies in peptide synthesis, medicinal chemistry, and as a key intermediate in the manufacture of direct thrombin inhibitors.

1
γ-Turn peptidomimetic design
Conformation distinct from Pro-based β-turn inducers
2
Chiral building block for peptide coupling
Boc-protected for orthogonal SPPS/Fmoc strategies
3
Thrombin inhibitor intermediate pathway
Reported as key intermediate for Melagatran-type inhibitors

Why Boc-Proline, Boc-Pipecolic Acid, or Unprotected Azetidine-2-Carboxylic Acid Cannot Replace 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester in Precision Applications


The four-membered azetidine ring of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester imposes fundamentally different conformational constraints on peptide backbones compared to its five-membered (proline) and six-membered (pipecolic acid) counterparts [1]. Dynamic NMR studies demonstrate that the rotational barrier for cis/trans isomerization of the Xaa–Aze amide bond is approximately 10 kJ/mol lower than that of the corresponding Xaa–Pro bond, leading to a distinct equilibrium population of cis and trans conformers [2]. This difference translates into divergent turn-inducing behavior: Aze residues preferentially stabilize γ-turn conformations, whereas Pro residues favor β-turns [3]. The Boc protecting group is essential for orthogonal synthetic manipulation; unprotected azetidine-2-carboxylic acid (H-Aze-OH) cannot be directly substituted because it lacks the N-protection required for selective peptide coupling and is itself a toxic, teratogenic proline mimic that causes protein misfolding when misincorporated in place of proline [4]. These ring-size-dependent and protection-state-dependent properties mean that simple in-class substitution among Boc-Pro-OH, Boc-Pip-OH, H-Aze-OH, or the 3-carboxylic acid regioisomer will produce a different molecular entity with altered conformational preferences, hydrogen-bonding potential, and biological outcome.

Ring-size conformational mismatch
Azetidine γ-turn bias vs. proline β-turn bias may alter peptide backbone trajectory and target engagement.
Unprotected azetidine-2-carboxylic acid
Lacks orthogonal Boc protection and is a reported toxic proline mimic; direct substitution disrupts selective coupling and may cause misfolding.
Pipecolic acid or 3-carboxy regioisomer
Six-membered ring or alternative carboxyl position yields different turn geometries and hydrogen-bonding networks.

Head-to-Head Quantitative Differentiation of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester Against Its Closest Analogs


Amide Bond Rotational Barrier: ~10 kJ/mol Lower for Azetidine-2-Carboxylic Acid Residues Compared to Proline Residues

In a direct dynamic 1H NMR head-to-head study, the rotational barrier for cis/trans amide bond isomerization of the Ala–Aze peptide bond was found to be approximately 10 kJ/mol lower than that of the corresponding Ala–Pro peptide bond [1]. This was determined by incorporating (S)-azetidine-2-carboxylic acid (Aze) and proline (Pro) into the sequences Ala-Yaa-(4-)nitroanilide and Ala-Gly-Yaa-Phe-(4-)nitroanilide, performing NMR line-shape analysis at variable temperatures, and fitting rate constants to the Eyring equation. The lower barrier for Aze reflects the increased ring strain of the four-membered ring, which destabilizes the ground-state conformation and accelerates isomerization [1]. This quantitative difference has direct consequences for peptide folding kinetics, molecular recognition, and the population distribution of bioactive conformers.

Amide rotational barrier
Head-to-head
Aze: ~70 kJ/mol vs Pro: ~80 kJ/mol Δ ≈ −10 kJ/mol
Reported ~50-fold rate difference at ambient temp; supports peptide conformational kinetics research.
NMR lineshape analysis, DMSO-d6, Eyring equation.
Peptide conformation cis/trans isomerization NMR spectroscopy

Turn Induction Bias: Azetidine Residues Preferentially Induce γ-Turns, Proline Residues Induce β-Turns

A combined molecular modeling, 1H NMR, and FT-IR study on model tetrapeptides R2CO-2-R1Aze-L-Ala-NHMe demonstrated that the four-membered azetidine ring forces peptide backbones to preferentially adopt γ-turn conformations, in contrast to the five-membered proline ring which favors β-turn geometries [1]. The study directly compared Aze-containing peptides with the corresponding Pro-containing and α-MePro-containing peptide analogues. While both Pro and Aze derivatives are capable of inducing reverse turns, the nature of the turn is fundamentally different as a function of ring size [1]. This conformational divergence was observed consistently across multiple peptide sequences, and the presence of an alkyl substituent at the α-position of the Aze or Pro ring enhanced the turn-inducing propensity in both cases.

Turn induction bias
Head-to-head
Aze: γ-turn preference
Pro: β-turn preference
Supports turn-type selection in peptidomimetic design; γ-turn alters pharmacophore presentation.
NMR NOE, FT-IR in model tetrapeptides.
Peptide secondary structure turn mimetics molecular modeling

Hydrogen-Bonding Potential and Solvation Behavior: Azetidine-2-Carboxylic Acid Exhibits Higher H-Bonding Propensity and Stronger Electrostatic Interactions with Water Compared to Proline

A molecular dynamics parameterization study using the gromos56a3 force-field in GROMACS evaluated Aze (azetidine-2-carboxylic acid) against Pro, Gly, and Lys in biphasic cyclohexane/water simulation systems and homo-pentapeptide models [1]. Compared to Pro, Aze demonstrated a slightly higher hydrogen-bonding potential, stronger electrostatic interactions with water, but weaker non-electrostatic (van der Waals) interactions with water [1]. Over 20-ns simulations, Aze and Pro both preferentially positioned at the water/cyclohexane interface, but Aze spent measurably more time in the aqueous layer than Pro [1]. Furthermore, in homo-pentapeptide simulations, Aze showed a greater propensity than Pro to undergo trans→cis peptide bond isomerization, resulting in a severe ~180° bend and overall compaction of the polypeptide chain [1].

Solvation & H-bonding
Reported
Higher H-bond potential than Pro; stronger electrostatic water interactions
May influence peptide solubility, aggregation, and membrane partitioning in research models.
GROMACS MD, gromos56a3, 20-ns simulation.
Molecular dynamics solvation force-field parameterization

Collagen Triple Helix Destabilization: Aze-Containing Collagen Exhibits a Tm Reduction of 1.8 °C Compared to Normal Proline-Containing Collagen

In an in vivo study, chick embryos treated with 500 μg/day of azetidine-2-carboxylic acid from day 8 to day 12 incorporated approximately 4 residues of Aze per 1000 total amino acid residues into acid-soluble collagen [1]. Thermal denaturation measurements revealed that the Tm value for the helix-coil transition of the Aze-containing collagen was 1.8 °C lower than that of normal collagen from untreated controls, and the early portion of the melting curve was less sharp, indicating reduced cooperativity of unfolding [1]. Computational and NMR studies with collagen model peptides subsequently confirmed that Aze destabilizes the collagen triple helix through an unfavorable trans/cis amide bond ratio, in contrast to pipecolic acid (Pip) which destabilizes the helix by mismatching backbone dihedral angles ϕ and ψ [2].

Collagen helix Tm shift
Head-to-head
ΔTm = −1.8 °C
~4 Aze residues/1000 aa
Quantifies triple-helix destabilization for collagen-mimetic engineering studies.
Chick embryo in vivo model; thermal denaturation.
Collagen biochemistry protein stability thermal denaturation

Enabling Role as a Key Protected Intermediate in the Industrial Synthesis of Melagatran and Ximelagatran (Direct Thrombin Inhibitors)

(S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 51077-14-6) is documented as an essential chiral building block in the convergent synthesis of Melagatran and its orally bioavailable prodrug Ximelagatran (Exanta), both direct thrombin inhibitors developed by AstraZeneca . The synthetic route involves Boc-deprotection of a protected azetidine intermediate, condensation with N-Boc-(R)-cyclohexylglycine to form a dipeptide, and further elaboration to the active pharmaceutical ingredient [1]. The specific requirement for the azetidine-2-carboxylic acid scaffold rather than proline or pipecolic acid is dictated by the structure–activity relationship of the thrombin active site: the four-membered ring geometry projects the carboxylic acid and amidine pharmacophores into the S1 and S2 subsites with optimal geometry for thrombin inhibition [2]. Melagatran itself is defined by IUPAC as (2S)-azetidine-2-carboxylic acid derivatized to the corresponding carboxamidine-containing amide, underscoring the indispensability of the azetidine core [2].

Thrombin inhibitor intermediate
Reported
Boc-Aze-OH (S): required intermediate vs Boc-Pro/Pip: not in pathway
Reported pathway context for Melagatran-type inhibitor synthesis; azetidine core essential per SAR.
Patent literature WO 9723499; Ki context 0.002 μmol/L.
Pharmaceutical synthesis thrombin inhibitor process chemistry

Scalable Enantioselective Synthesis with Validated >99% Enantiomeric Excess and Chromatography-Free Isolation

Two independent scalable synthetic routes to optically active N-Boc-azetidine-2-carboxylic acid have been reported [1]. The first, an eight-step sequence from γ-butyrolactone via bromination, esterification, cyclization, resolution, hydrogenation, protection, and hydrolysis, delivers the product in 43% overall yield with all intermediates characterized by 1H NMR, 13C NMR, and HRMS [1]. A second study describes two alternative routes to (S)-2-methylazetidine via N-Boc-azetidine-2-carboxylic acid, achieving 61% and 49% overall yields respectively, both with >99% enantiomeric excess and without requiring column chromatography—a critical advantage for large-scale production [2]. For comparison, the racemic form of 1-Boc-azetidine-2-carboxylic acid (CAS 159749-28-7) is typically commercially supplied at 95–98% purity, while the enantiopure (S)-form (CAS 51077-14-6) is available with an optical rotation specification of [α]D = −120.0° ± 2.0° (c = 1, MeOH) .

Enantiomeric excess & scale
Reported
>99% ee
Yields 43–61%, no chromatography
Supports large-scale procurement with defined stereochemical identity; optical rotation [α]D = −120.0°.
Multi-step synthesis from γ-butyrolactone.
Process chemistry enantioselective synthesis large-scale manufacturing

Validated Procurement-Driven Application Scenarios for 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester


Design of γ-Turn-Constrained Peptidomimetics Requiring Defined Conformational Space Distinct from Proline

When a research program requires stabilization of a γ-turn geometry in a bioactive peptide—a structural motif that cannot be accessed with Boc-Pro-OH (which induces β-turns)—the four-membered ring constraint of Boc-Aze-OH provides a validated solution. As demonstrated by Baeza et al. (2008), Aze-containing tetrapeptides preferentially adopt γ-turn conformations, while Pro-containing analogs favor β-turns [1]. This differential turn induction is critical for projects where the three-dimensional presentation of side chains to a protein target is dictated by backbone trajectory. Procurement of Boc-Aze-OH rather than Boc-Pro-OH is mandated when molecular modeling or crystallographic data indicate a γ-turn requirement at a specific position in the lead sequence.

Direct Thrombin Inhibitor Development and Anticoagulant Drug Discovery Following the Melagatran Paradigm

For anticoagulant drug discovery programs targeting the thrombin active site, (S)-Boc-azetidine-2-carboxylic acid is the demonstrated chiral intermediate in the synthesis of Melagatran and Ximelagatran (Exanta) [2]. The azetidine-2-carboxylic acid scaffold is structurally required for proper engagement of the S1 and S2 subsites of thrombin, with Melagatran achieving a Ki of 0.002 μmol/L [2]. Substitution with Boc-Pro-OH or Boc-Pip-OH would alter the geometry of the P2–P3 region and is inconsistent with the published structure–activity relationship. Process chemistry teams scaling up thrombin inhibitor candidates should prioritize the enantiopure (S)-form (CAS 51077-14-6) with a specification of [α]D = −120.0° ± 2.0° and >99% ee to ensure batch-to-batch consistency in the convergent synthetic route .

Collagen-Mimetic Peptide Engineering with Quantifiable Helix Destabilization

For biophysical studies requiring tunable destabilization of collagen triple helices, incorporation of azetidine-2-carboxylic acid via Boc-Aze-OH provides a measurable −1.8 °C shift in Tm per approximately 4 Aze residues per 1000 amino acids, as established by in vivo collagen incorporation experiments [3]. Computational and NMR studies confirm that this destabilization arises from an unfavorable trans/cis amide bond ratio unique to the four-membered ring, a mechanism distinct from that of pipecolic acid [4]. Researchers designing collagen-mimetic peptides with graded thermal stability for drug delivery or tissue engineering applications can use Boc-Aze-OH to introduce a calibrated, literature-precedented destabilization that Boc-Pro-OH or Boc-Pip-OH cannot reproduce.

Molecular Dynamics Simulations of Proline-Rich Protein Regions Using Aze-Specific Force-Field Parameters

Computational biochemists investigating the effect of proline-to-azetidine substitution on protein conformation and dynamics can leverage the published gromos56a3 force-field parameterization of Aze [5]. This parameterization, validated through 20-ns biphasic simulation systems and homo-pentapeptide models, provides quantitative data on Aze's higher hydrogen-bonding potential, stronger electrostatic water interactions, and greater trans→cis isomerization propensity relative to Pro [5]. Procurement of Boc-Aze-OH for experimental validation of MD predictions—such as the hypothesis that Aze misincorporation disrupts poly-proline type II helix formation and SH3-domain recognition—is directly supported by this peer-reviewed parameterization study.

Application
Selection Property
Validation Focus
γ-Turn peptidomimetic design
Azetidine ring constraint for γ-turn bias
NMR-based turn assignment; CD spectroscopy
Thrombin inhibitor lead optimization
Four-membered ring geometry for S1/S2 subsite engagement
Structure-activity relationship; enzyme inhibition assays
Collagen-mimetic peptide engineering
Tunable triple-helix destabilization
Thermal denaturation; CD melting curves
Molecular dynamics of proline-rich regions
Aze-specific force-field parameterization
Simulation-to-experiment solvation data comparison
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